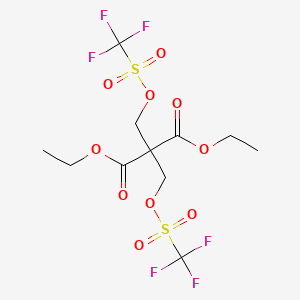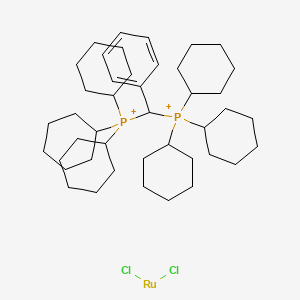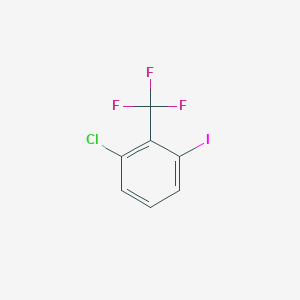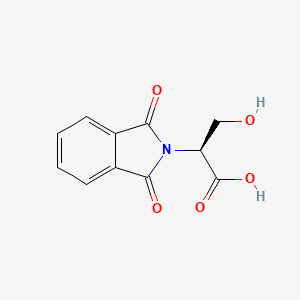
Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two trifluoromethylsulfonyloxy groups attached to a malonate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate typically involves the reaction of diethyl malonate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Diethyl malonate+Trifluoromethanesulfonic anhydride→Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethylsulfonyloxy groups can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The compound can be reduced to form diethyl malonate derivatives.
Oxidation: Under certain conditions, it can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alkoxides, and thiolates. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a diethyl malonate derivative with an amine group.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential in creating novel materials with unique properties.
Medicinal Chemistry: Researchers investigate its potential as a precursor for pharmaceuticals and bioactive compounds.
Industrial Applications: It is used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism by which Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate exerts its effects involves the reactivity of the trifluoromethylsulfonyloxy groups. These groups are highly electron-withdrawing, making the compound a good electrophile. This property allows it to participate in various nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms, leading to the formation of new bonds and products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the trifluoromethylsulfonyloxy groups.
Diethyl 2,2-bis(hydroxymethyl)malonate: Similar structure but with hydroxymethyl groups instead of trifluoromethylsulfonyloxy groups.
Uniqueness
Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate is unique due to the presence of the trifluoromethylsulfonyloxy groups, which impart distinct reactivity and properties compared to its analogs. These groups enhance the compound’s electrophilicity and make it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
diethyl 2,2-bis(trifluoromethylsulfonyloxymethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F6O10S2/c1-3-24-7(18)9(8(19)25-4-2,5-26-28(20,21)10(12,13)14)6-27-29(22,23)11(15,16)17/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWOYNFPGGJRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COS(=O)(=O)C(F)(F)F)(COS(=O)(=O)C(F)(F)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F6O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-4-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8229112.png)


![(1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8229139.png)

![tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B8229158.png)


